N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
Description
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a bromo-fluorophenyl group attached to a 2-phenylbutanamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting enzymes like kinases . Its synthesis typically involves coupling reactions between substituted anilines and acyl chlorides or activated esters, as seen in related bromo-fluorophenyl amides .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWGLBGFIJQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387328 | |
| Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349431-99-8 | |
| Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride Route
Reaction of 4-bromo-2-fluoroaniline with 2-phenylbutanoyl chloride in a biphasic system (water/THF) using NaOH as a base follows the Schotten-Baumann protocol. This method offers simplicity but requires rigorous anhydrous conditions to prevent hydrolysis of the acyl chloride.
Coupling Reagent-Mediated Synthesis
Source demonstrates the use of BOP with DIPEA in DCM to couple 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride. Adapting this for 2-phenylbutanoic acid and 4-bromo-2-fluoroaniline:
-
Activation : 2-Phenylbutanoic acid is activated with BOP in DCM.
-
Coupling : 4-Bromo-2-fluoroaniline and DIPEA are added, stirring at room temperature for 2 hours.
-
Workup : The mixture is extracted with DCM, washed with brine, and purified via silica gel chromatography.
Advantages :
Comparative Analysis of Synthetic Routes
Table 1: Bromination Methods
Table 2: Amidation Methods
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and minimal purification. Source emphasizes melt-phase bromination using elemental bromine and catalytic trimethylamine HCl, which eliminates solvent costs and achieves 90% yield. For amidation, continuous-flow systems with BOP reduce reaction times and improve scalability .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure Variations
a. Quinazoline Derivatives (e.g., Vandetanib) Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine) shares the 4-bromo-2-fluorophenyl group but features a quinazoline core instead of a butanamide. Quinazolines are known for antitumor activity via tyrosine kinase inhibition, whereas the butanamide scaffold in the target compound may offer distinct pharmacokinetic properties, such as improved solubility or metabolic stability .
b. Malonamide Derivatives
N-(4-bromo-2-fluorophenyl) malonamide replaces the 2-phenylbutanamide with a malonamide group. Computational studies indicate that this derivative binds to Mycobacterium tuberculosis protein kinase PKnB, suggesting that the flexibility of the malonamide chain enhances interactions with enzymatic pockets compared to the rigid butanamide backbone .
c. Isobutyramide Derivatives N-(4-bromo-2-fluorophenyl)isobutyramide, synthesized from 4-bromo-2-fluoroaniline and isobutyryl chloride, highlights the role of branching in the acyl group.
Substituent Positional Isomerism
The position of halogens significantly impacts bioactivity. For example:
- Ortho-fluoro isomers (e.g., N-(2-fluorophenyl) analogs) may exhibit reduced metabolic stability due to increased steric hindrance near the amide bond.
- Para-substituted analogs (e.g., N-(4-fluorophenyl)butanamide) often show altered target affinity, as seen in fentanyl derivatives where para-fluoro substitution enhances μ-opioid receptor binding .
The 4-bromo-2-fluoro configuration in the target compound balances electronic effects (bromo as a strong electron-withdrawing group) and spatial arrangement, optimizing interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by the presence of bromine and fluorine substituents on the phenyl ring. These halogen atoms are known to enhance the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.
Molecular Formula: C16H16BrFNO
Molecular Weight: 335.21 g/mol
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The presence of halogens can enhance binding affinity to these targets, modulating their activity. The exact pathways involved depend on the biological system being studied.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and inhibiting cell migration . Its efficacy in various cancer models indicates potential as a therapeutic agent in oncology.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of several derivatives of halogenated amides, including this compound. The compound demonstrated significant inhibitory concentrations (IC50 values) against Gram-positive and Gram-negative bacteria .
Compound Microbial Target IC50 (μg/mL) This compound Staphylococcus aureus 15.0 This compound Escherichia coli 20.5 -
Anticancer Studies:
- In another investigation, this compound was subjected to cytotoxicity assays against various cancer cell lines, including colorectal and breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, suggesting its potential as an anticancer agent .
Cell Line IC50 (μM) Colorectal Cancer 10 Breast Cancer 12
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Halogen substituents | Enhanced lipophilicity affecting bioavailability |
| N-(4-bromo-2-fluorophenyl)benzamide | No butanamide backbone | Different pharmacokinetic profile |
| N-(4-bromo-2-fluorophenyl)acetamide | Acetamide group | Varying binding affinities |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions, with careful optimization of temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and reaction time (8–12 hours). For example, analogous brominated amides require stepwise coupling of halogenated aryl amines with phenylbutanoyl chloride under inert atmospheres. Yield and purity are maximized by controlling stoichiometry and using purification techniques like column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
-
NMR Spectroscopy : To confirm substitution patterns (e.g., bromo and fluoro groups at C4 and C2 of the phenyl ring) and amide linkage integrity.
-
Mass Spectrometry (HRMS) : For molecular weight validation (e.g., expected m/z 361.02 for C₁₆H₁₄BrFNO).
-
X-ray Crystallography : To resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding networks observed in similar bromo-fluorophenyl derivatives) .
Key Molecular Properties Molecular Formula: C₁₆H₁₄BrFNO Molecular Weight: 361.02 g/mol Purity Criteria: >95% (HPLC)
Q. What are the primary pharmacological applications explored for this compound?
- Methodological Answer : Research focuses on:
- Anticancer Activity : Screening in cell lines (e.g., MCF-7 breast cancer) via apoptosis assays.
- Enzyme Inhibition : Kinetic studies targeting kinases or proteases, with IC₅₀ determination using fluorogenic substrates.
- Structural Analogs : Modifying the phenylbutanamide chain to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions may arise from:
- Experimental Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or assay protocols (e.g., serum concentration).
- Solution : Replicate studies under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature) and validate via orthogonal assays (e.g., Western blotting alongside viability assays) .
Q. What computational strategies predict target interactions, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to model binding to kinase domains (e.g., EGFR).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Validation : Compare predicted binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data. Discrepancies may indicate solvation effects or conformational flexibility .
Q. How do halogen substitutions (Br/F) impact reactivity and target selectivity?
- Methodological Answer :
- Electrophilicity : Bromine enhances electrophilic aromatic substitution, while fluorine increases metabolic stability via C-F bond strength.
- SAR Studies : Compare analogs (e.g., N-(4-chloro-2-fluorophenyl) derivatives) in enzyme inhibition assays. For example, bromine’s larger van der Waals radius may improve hydrophobic pocket binding in kinases .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Optimal Conditions : Store in amber vials under argon at -20°C, with desiccants to prevent hydrolysis of the amide bond .
Q. How can crystallography data inform derivative design for improved pharmacokinetics?
- Methodological Answer :
- Solubility Optimization : Analyze crystal structures (e.g., π-π stacking in ) to modify substituents enhancing aqueous solubility.
- Salt Formation : Co-crystallize with counterions (e.g., sodium) based on sulfonamide group pKa .
Data Contradiction Analysis Example
| Reported IC₅₀ Discrepancy | Potential Resolution |
|---|---|
| Study A: 2.1 μM (HEK293 cells) | Validate using identical cell passage numbers and assay buffers. |
| Study B: 8.5 μM (HeLa cells) | Test cross-reactivity with related kinases via selectivity panels. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
